molecular formula C8H14N2O2 B072940 1,5-Diazecane-6,10-dione CAS No. 1489-84-5

1,5-Diazecane-6,10-dione

Katalognummer: B072940
CAS-Nummer: 1489-84-5
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: SQZYOKOZTGDMBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Diazecane-6,10-dione is a heterocyclic organic compound with the molecular formula C8H14N2O2 It is a cyclic diamide, featuring a ten-membered ring with two nitrogen atoms at the 1 and 5 positions and carbonyl groups at the 6 and 10 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Diazecane-6,10-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable diamine with a diacid chloride. For example, the reaction of hexamethylenediamine with adipoyl chloride under basic conditions can yield this compound. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Diazecane-6,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Diols derived from the reduction of carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,5-Diazecane-6,10-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: It can be used in the production of polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,5-Diazecane-6,10-dione depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The compound’s cyclic structure and functional groups allow it to interact with various molecular targets, including proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Diazacycloheptane-5,7-dione: A smaller ring analog with similar functional groups.

    1,3-Diazacyclohexane-2,4-dione: Another cyclic diamide with a six-membered ring.

    1,8-Diazacyclotetradecane-9,13-dione: A larger ring analog with additional carbon atoms.

Uniqueness

1,5-Diazecane-6,10-dione is unique due to its ten-membered ring structure, which provides distinct steric and electronic properties compared to smaller or larger ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1489-84-5

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

1,5-diazecane-6,10-dione

InChI

InChI=1S/C8H14N2O2/c11-7-3-1-4-8(12)10-6-2-5-9-7/h1-6H2,(H,9,11)(H,10,12)

InChI-Schlüssel

SQZYOKOZTGDMBU-UHFFFAOYSA-N

SMILES

C1CC(=O)NCCCNC(=O)C1

Kanonische SMILES

C1CC(=O)NCCCNC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.